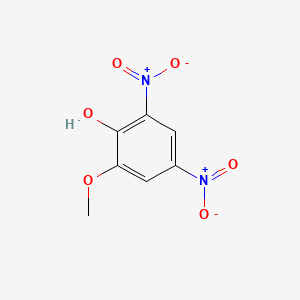

2-Methoxy-4,6-dinitrophenol

Descripción

De Novo Biosynthesis and Natural Product Isolation

The discovery of 2-Methoxy-4,6-dinitrophenol as a natural product highlights the diverse metabolic capabilities of microorganisms.

2-Methoxy-4,6-dinitrophenol has been identified as a secondary metabolite produced by the Arctic ice bacterium Salegentibacter sp. isolate T436. goettingen-research-online.de During investigations into metabolites from microorganisms in extreme habitats, this psychrotolerant, Gram-negative bacterium was found to produce numerous aromatic nitro compounds. goettingen-research-online.de Alongside a range of other dinitro and trinitro compounds, 2-Methoxy-4,6-dinitrophenol was isolated from the bacterial culture in low yields, typically less than 1 mg per liter. goettingen-research-online.de Its identity as one of two isomeric methoxy-dinitrophenols produced by the bacterium was confirmed through comparison with synthetic standards. goettingen-research-online.de

The determination of the precise structure of 2-Methoxy-4,6-dinitrophenol isolated from natural sources relies on a combination of advanced analytical techniques. For the compounds isolated from Salegentibacter sp. T436, the structures were elucidated primarily using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. goettingen-research-online.de High-resolution mass spectrometry (HRMS) was employed to determine the elemental formula, C₇H₆N₂O₆. goettingen-research-online.de Subsequently, various NMR techniques, including Heteronuclear Multiple Bond Correlation (HMBC), were used to confirm the connectivity of the atoms and definitively identify the compound as 2-Methoxy-4,6-dinitrophenol by distinguishing it from its isomers. goettingen-research-online.de

Laboratory-Scale Synthesis Methodologies

The primary method for producing 2-Methoxy-4,6-dinitrophenol in a laboratory setting is through the electrophilic aromatic substitution of a precursor compound.

The most common laboratory synthesis involves the nitration of 2-methoxyphenol, also known as guaiacol (B22219). researchgate.netuantwerpen.be This reaction typically uses a nitrating agent, such as concentrated nitric acid (HNO₃), often in the presence of a catalyst like sulfuric acid (H₂SO₄). The reaction proceeds as an electrophilic aromatic substitution, where the electron-donating methoxy (B1213986) and hydroxyl groups on the guaiacol ring direct the incoming nitro groups. The process can yield various nitrated products, including 4-nitroguaiacol (4NG), 6-nitroguaiacol (6NG), and the target compound, 4,6-dinitroguaiacol (4,6DNG). researchgate.netuantwerpen.be

Careful control of reaction conditions is essential to maximize the yield of 2-Methoxy-4,6-dinitrophenol and minimize the formation of unwanted byproducts. Key parameters include temperature, the molar ratio of reactants, and reaction time.

Table 1: Controlled Reaction Conditions for Guaiacol Nitration

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C (Ice-bath) | Minimizes polysubstitution and the formation of byproducts like 2-Methoxy-6-nitrophenol, which is favored at elevated temperatures (>10°C). |

| Nitrating Agent | Concentrated HNO₃ with H₂SO₄ catalyst | The sulfuric acid protonates the hydroxyl group, increasing the ring's electrophilicity for nitration. |

| Molar Ratio | Guaiacol:HNO₃ = 1:1.1–1.2 | Using a slight excess of nitric acid helps drive the reaction, but a large excess can lead to the formation of dinitro derivatives. |

| Procedure | Dropwise addition of nitric acid with vigorous stirring | Ensures consistent temperature control and even distribution of the nitrating agent. |

Common byproducts of this reaction include mononitrated isomers and other dinitro derivatives. For instance, 2-Methoxy-6-nitrophenol can form at higher temperatures, and excessive use of nitric acid or prolonged reaction times can lead to other dinitrated products. Another potential byproduct identified in some nitration procedures is 2,6-dinitro-4-methoxyphenol. rsc.org

Formation Mechanisms in Environmental Matrices

2-Methoxy-4,6-dinitrophenol can also be formed through chemical reactions in the environment, particularly in the atmosphere and in water systems.

The compound is recognized as a component of secondary organic aerosols (SOAs) formed from the atmospheric processing of guaiacol. acs.orgnih.gov Guaiacol is a volatile organic compound released into the atmosphere from the burning of wood lignin. researchgate.netuantwerpen.beacs.orgnih.gov In the atmosphere, guaiacol can undergo aqueous-phase photonitration, especially in polluted environments with high levels of nitrogen oxides (NOx). researchgate.netuantwerpen.be Studies simulating atmospheric conditions have shown that the reaction of guaiacol in the presence of nitrite (B80452) and under UV/Vis light leads to the formation of 4-nitroguaiacol, 6-nitroguaiacol, and 4,6-dinitroguaiacol (2-Methoxy-4,6-dinitrophenol). researchgate.netuantwerpen.be Due to its ability to absorb ultraviolet and visible light, 4,6-dinitroguaiacol is considered a potential contributor to atmospheric "brown carbon," which can impact regional climate. researchgate.netuantwerpen.be

Furthermore, 2-Methoxy-4,6-dinitrophenol has been identified as a nitrogen-containing disinfection byproduct (N-DBP) in water treatment processes. uva.nl Its formation can occur during advanced oxidation processes, such as those involving medium-pressure UV treatment, where nitrate (B79036) photolysis products react with natural organic matter present in the water. uva.nlwur.nl

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| 2-Methoxy-4,6-dinitrophenol | 4,6-Dinitroguaiacol (4,6DNG), 4,6-Dinitro-2-methoxyphenol |

| 2-methoxyphenol | Guaiacol |

| 2-Methoxy-6-nitrophenol | 6-Nitroguaiacol (6NG) |

| 2-Methoxy-4-nitrophenol | 4-Nitroguaiacol (4NG) |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| 2,6-dinitro-4-methoxyphenol | |

| 4-nitrocatechol (B145892) | 4NC |

| Picric Acid | 2,4,6-Trinitrophenol |

| 2,4-dinitrophenol (B41442) | DNP |

| Vanillin | 3-methoxy-4-hydroxybenzaldehyde |

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4,6-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASODNZCPFZQUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193974 | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-63-6 | |

| Record name | 4,6-Dinitroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Biosynthesis of 2 Methoxy 4,6 Dinitrophenol

Formation Mechanisms in Environmental Matrices

Aqueous-Phase Photonitration of Guaiacol (B22219) and Related Phenols

2-Methoxy-4,6-dinitrophenol (also known as 4,6-dinitroguaiacol or 4,6-DNG) is a principal product formed during the aqueous-phase photonitration of guaiacol (2-methoxyphenol). researchgate.netcopernicus.orguantwerpen.be Guaiacol, a compound emitted into the atmosphere from the burning of wood lignins, can undergo reactions in atmospheric water droplets. researchgate.netcopernicus.org

The reaction is typically conducted in a laboratory setting under simulated sunlight, involving the irradiation of an aqueous solution containing guaiacol, hydrogen peroxide (H₂O₂), and nitrite (B80452) (NO₂⁻). researchgate.netcopernicus.orguantwerpen.be In this process, hydroxyl radicals (•OH) generated from the photolysis of H₂O₂ and nitrite initiate a series of reactions leading to the nitration of the guaiacol ring. mdpi.comencyclopedia.pub The process yields a mixture of nitrated phenols, with 4-nitroguaiacol (4NG) and 6-nitroguaiacol (6NG) forming as initial products, which can then undergo further nitration to form the dinitrated product, 2-Methoxy-4,6-dinitrophenol. researchgate.netuantwerpen.be

The products of this reaction are typically concentrated using solid-phase extraction and purified by high-performance liquid chromatography (HPLC) for detailed analysis. researchgate.netcopernicus.orguantwerpen.be The unambiguous identification of 2-Methoxy-4,6-dinitrophenol and other products is achieved through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS). researchgate.netcopernicus.orguantwerpen.be Studies have confirmed the presence of 4-nitroguaiacol and 2-Methoxy-4,6-dinitrophenol in urban atmospheric aerosols, suggesting this photonitration pathway is environmentally relevant. researchgate.netcopernicus.org

| Reactants | Conditions | Major Products | Analytical Techniques | Reference |

|---|---|---|---|---|

| Guaiacol (2-methoxyphenol), Hydrogen Peroxide (H₂O₂), Sodium Nitrite (NaNO₂) | Aqueous phase, Simulated sunlight (UV/Vis irradiation), pH 4 | 4-Nitroguaiacol (4NG), 6-Nitroguaiacol (6NG), 2-Methoxy-4,6-dinitrophenol (4,6-DNG) | HPLC, NMR, ESI-MS/MS | researchgate.netcopernicus.orguantwerpen.be |

Formation as Disinfection By-Product in Water Treatment

2-Methoxy-4,6-dinitrophenol has been identified as a potential nitrogenous disinfection by-product (N-DBP) formed during advanced oxidation processes (AOPs) in water treatment. amazonaws.comresearchgate.netresearchgate.net These processes, such as medium-pressure (MP) ultraviolet (UV) irradiation combined with hydrogen peroxide (UV/H₂O₂), are employed to remove micropollutants from water. researchgate.netwur.nl However, they can also lead to the formation of unintended by-products.

The formation of 2-Methoxy-4,6-dinitrophenol in this context is linked to the presence of natural organic matter (NOM) and nitrate (B79036) (NO₃⁻) in the source water. researchgate.neteawag.ch During MP UV treatment, nitrate can undergo photolysis to form reactive nitrogen species, which then react with phenolic precursors within the NOM to create nitrated organic compounds. researchgate.netresearchgate.net

Several studies have focused on identifying potentially genotoxic DBPs, listing 2-Methoxy-4,6-dinitrophenol among other N-DBPs like 4-nitrophthalic acid and 3,5-dinitrosalicylic acid. researchgate.netresearchgate.net Effect-directed analysis (EDA), which combines chemical analysis with toxicological testing, has been used to trace these compounds in treated water. researchgate.netresearchgate.netuio.no While identified as a potential by-product, its formation at significant levels is dependent on specific water quality and treatment conditions. amazonaws.com One study noted that while it was a priority compound for investigation, it was not formed at significant levels under their specific experimental AOP conditions. amazonaws.com

| Water Treatment Process | Precursors | Identified N-DBPs | Detection Method | Reference |

|---|---|---|---|---|

| Advanced Oxidation Processes (AOPs), e.g., Medium Pressure UV (MP UV) | Natural Organic Matter (NOM), Nitrate (NO₃⁻) | 2-Methoxy-4,6-dinitrophenol, 4-Nitrophthalic acid, 4-Hydroxy-3-nitrobenzoic acid, 3,5-Dinitrosalicylic acid, Dinoterb | Effect-Directed Analysis (EDA), High-Resolution Mass Spectrometry | researchgate.netresearchgate.net |

Degradation Pathways of Related Nitroaromatic Compounds (e.g., 2,4-Dinitroanisole)

The environmental fate of 2,4-Dinitroanisole (B92663) (DNAN), a nitroaromatic compound structurally related to 2-Methoxy-4,6-dinitrophenol, has been extensively studied. DNAN is used in insensitive munitions formulations as a replacement for TNT. nih.govresearchgate.net Its degradation pathways are varied and depend on environmental conditions, such as the presence of oxygen and microbial activity. These pathways primarily involve the reduction of its nitro groups or the transformation of its methoxy (B1213986) group.

Under anaerobic conditions, the biodegradation of DNAN typically proceeds through the sequential reduction of its two nitro groups. clemson.eduosti.govnsf.gov This process leads to the formation of amino-intermediates, primarily 2-methoxy-5-nitroaniline (B165355) (MENA) and subsequently 2,4-diaminoanisole (B165692) (DAAN). clemson.edunsf.gov This reductive pathway is often facilitated by microorganisms in soil and wastewater sludge. clemson.edunsf.gov

In contrast, aerobic degradation pathways can involve a different initial step. Certain bacteria, such as Pseudomonas sp. and Nocardioides sp., can degrade DNAN by first cleaving the ether bond. nih.govresearchgate.net This O-demethylation reaction results in the formation of 2,4-dinitrophenol (B41442) (DNP) and formaldehyde. nih.gov The resulting DNP can then be further mineralized by other microorganisms. nih.govresearchgate.net Photodegradation of DNAN in the presence of sunlight can also lead to the formation of 2,4-dinitrophenol, among other products. health.milresearchgate.netosti.gov

| Condition | Pathway | Key Intermediates/Products | Reference |

|---|---|---|---|

| Anaerobic Biodegradation | Nitro-group reduction | 2-Methoxy-5-nitroaniline (MENA), 4-Methoxy-3-nitroaniline (iMENA), 2,4-Diaminoanisole (DAAN) | clemson.eduosti.govnsf.gov |

| Aerobic Biodegradation | O-demethylation | 2,4-Dinitrophenol (DNP), Formaldehyde | nih.govresearchgate.net |

| Photodegradation | Photo-oxidation / Hydroxylation | 2,4-Dinitrophenol (DNP), Nitrite (NO₂⁻), Nitrate (NO₃⁻) | health.milresearchgate.netosti.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 4,6 Dinitrophenol

Nucleophilic Aromatic Substitution Reactions

2-Methoxy-4,6-dinitrophenol, a dinitrophenol derivative, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govmasterorganicchemistry.com This reactivity is attributed to the electron-poor nature of the aromatic ring, a consequence of the strong electron-withdrawing effects of the two nitro groups. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. acs.orglibretexts.orglibretexts.org

The reaction typically involves the attack of a nucleophile on the carbon atom bearing a leaving group. libretexts.org In the case of 2-methoxy-4,6-dinitrophenol, the methoxy (B1213986) group can act as a leaving group. For instance, in the presence of a strong nucleophile like the hydroxide (B78521) ion (OH⁻), the methoxy group can be displaced to form 2,4-dinitrophenolate. acs.org The reaction proceeds through the formation of a Meisenheimer complex at the C1 position (the carbon attached to the methoxy group). acs.org The presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group significantly accelerates the rate of nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

It's important to note that the stability of the Meisenheimer complex is a key factor in these reactions. acs.org The more stable the intermediate, the more favorable the substitution reaction. Factors that stabilize this complex include the presence of multiple electron-withdrawing groups on the aromatic ring and the use of a poor leaving group. acs.org

Reduction Pathways of Nitro Groups

The nitro groups of 2-methoxy-4,6-dinitrophenol are readily reduced under various conditions. lookchem.com This transformation is a common metabolic pathway for dinitrophenol compounds in different environments. lookchem.com The reduction process involves the conversion of the nitro groups (-NO₂) to amino groups (-NH₂). lookchem.comnih.gov

The reduction can proceed through a six-electron transfer, sequentially forming nitroso (-NO) and hydroxylamino (-NHOH) intermediates before yielding the final amino group. nih.gov The initial reduction of the nitro group is often the rate-limiting step, while the subsequent reduction of the nitroso intermediate is significantly faster. nih.gov

This reduction can be achieved through various methods, including catalytic hydrogenation. researchgate.net In biological systems, enzymes known as nitroreductases, which are present in microorganisms and mammals, catalyze this reaction. nih.gov The reduction of the nitro groups dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups. nih.gov

Under anaerobic conditions, the reduction of dinitroaromatic compounds like 2,4-dinitroanisole (B92663) (a related compound) to aromatic amines is a primary transformation pathway. nsf.govnih.gov This process can lead to the formation of intermediates like 2-methoxy-5-nitroaniline (B165355) and 2,4-diaminoanisole (B165692). nsf.govebi.ac.uk

Oxidation Reactions of the Methoxy Group and Aromatic Ring

The methoxy group and the aromatic ring of 2-methoxy-4,6-dinitrophenol can undergo oxidation reactions. The oxidation of the methoxy group can proceed via a nucleophilic aromatic substitution reaction involving hydroxyl radicals (•OH), leading to the formation of 2,4-dinitrophenol (B41442) and methanol (B129727). osti.gov This process is initiated by the abstraction of a hydrogen radical from the methoxy group. osti.gov

The aromatic ring itself can also be oxidized. In the presence of strong oxidizing agents like peroxydisulfate, phenols can undergo hydroxylation. beilstein-journals.org For dinitrophenols, this can lead to the formation of dinitrohydroquinones. beilstein-journals.org The position of hydroxylation is influenced by the existing substituents on the ring.

Furthermore, advanced oxidation processes (AOPs) utilizing hydroxyl radicals can lead to the degradation of the aromatic ring. mdpi.com These highly reactive radicals can attack the ring, leading to its opening and the formation of various smaller organic molecules.

Photochemical Transformations and Photodegradation Kinetics

2-Methoxy-4,6-dinitrophenol is susceptible to photochemical transformations when exposed to light, particularly in the UV range. enviro.wikinih.gov This photodegradation is an important environmental fate process for nitrophenolic compounds. mdpi.com

The photolysis of related dinitroaromatic compounds like 2,4-dinitroanisole (DNAN) can lead to a variety of products, including 2,4-dinitrophenol, methoxynitrophenols, and the release of nitrite (B80452) and nitrate (B79036) ions. enviro.wiki The proposed mechanism for DNAN photolysis involves the initial excitation of the molecule to a triplet state, followed by reactions such as O-demethylation or displacement of a nitro group by hydroxide ions. enviro.wiki

Studies on nitroguaiacols, which are structurally similar to 2-methoxy-4,6-dinitrophenol, have shown that photodegradation follows first-order kinetics at low concentrations. nih.gov The rate of photolysis and the resulting products can be influenced by the surrounding medium. For instance, the quantum yield of photolysis for nitrophenols can be different in aqueous solutions compared to organic matrices. nsf.gov

The photodegradation of 2,4-dinitrophenol (a closely related compound) in the presence of a photocatalyst like titanium dioxide (TiO₂) has been shown to be an effective removal method. niscpr.res.in The process involves the generation of highly reactive hydroxyl radicals that attack and degrade the dinitrophenol molecule. niscpr.res.in The efficiency of this process is influenced by factors such as pH, catalyst loading, and irradiation time. niscpr.res.in

Table 1: Photodegradation Kinetics of Related Nitrophenols

| Compound | Conditions | Rate Constant | Half-life | Reference |

| 4-Nitroguaiacol | Aqueous solution, simulated sunlight | - | 125 hours (illumination) | nih.gov |

| 5-Nitroguaiacol | Aqueous solution, simulated sunlight | - | 167 hours (illumination) | nih.gov |

| 2,4-Dinitrophenol | Aqueous TiO₂ slurry, UV irradiation | 0.00678 min⁻¹ | - | researchgate.net |

Analytical Methodologies for the Detection and Quantification of 2 Methoxy 4,6 Dinitrophenol

Chromatographic Techniques

Chromatographic methods are fundamental for separating 2-Methoxy-4,6-dinitrophenol from complex matrices before its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI-QFT, LC-QToF)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of nitrophenols like 2-Methoxy-4,6-dinitrophenol. oup.comresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound in various samples. amazonaws.comoup.com

In one methodology developed for the analysis of nine potential disinfection by-products, including 2-Methoxy-4,6-dinitrophenol, a SCIEX QTrap 6500+ (HPLC-MS) system was used. amazonaws.com This approach allows for the identification of targeted compounds with high sensitivity. amazonaws.com The chromatographic separation was achieved with a mobile phase containing a volatile acid like formic acid to ensure a slightly acidic environment. amazonaws.com This method demonstrated a limit of detection of 1 ng/L for seven of the nine targeted compounds. amazonaws.com

Electrospray ionization (ESI) is a common ionization source used in LC-MS for analyzing polar compounds like nitrophenols. When coupled with high-resolution mass spectrometers such as Quadrupole Time-of-Flight (QToF), it provides accurate mass measurements, which aids in the unambiguous identification of the compound. For instance, the molecular formula of 2-Methoxy-4,6-dinitrophenol is C7H6N2O6, with a calculated exact mass of 214.02258592 Da. kwrwater.nlnih.gov High-resolution mass spectrometry can confirm this mass with high accuracy.

Table 1: LC-MS Method Parameters for Nitrophenol Analysis

| Parameter | Details | Reference |

|---|---|---|

| Instrument | SCIEX QTrap 6500+ (HPLC-MS) | amazonaws.com |

| Mobile Phase Buffer | Formic Acid | amazonaws.com |

| Ionization | Electrospray Ionization (ESI) | uantwerpen.be |

| Detection Limit | As low as 1 ng/L | amazonaws.com |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used method for the simultaneous determination of various phenolic compounds, including nitrophenols. researchgate.netchromatographyonline.com This technique allows for the separation of analytes on a stationary phase, followed by their detection across a range of wavelengths, which enhances the specificity of the analysis. researchgate.net

A study detailing the simultaneous detection of 17 phenolic compounds in water matrices utilized an HPLC-DAD method. researchgate.net The separation was performed on an Eclipse XDB-C18 column with a gradient elution program using a mobile phase of 0.1% H3PO4 aqueous solution and acetonitrile. researchgate.net For optimal detection, multiple wavelengths were used, including 386 nm, which is suitable for dinitrophenols. researchgate.net The method was validated for its speed, sensitivity, accuracy, and reproducibility, with quantitation limits for surface water ranging from 4.38 to 89.7 ng/L. researchgate.net Another method achieved separation of several nitrophenols, including a methylated dinitrophenol, in under 3.5 minutes using a monolithic column and a mobile phase of acetate (B1210297) buffer and acetonitrile. chromatographyonline.com

Table 2: HPLC-DAD Method for Phenolic Compounds

| Parameter | Details | Reference |

|---|---|---|

| Column | Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) | researchgate.net |

| Mobile Phase | Gradient of 0.1% H3PO4 (aq) and Acetonitrile | researchgate.net |

| Flow Rate | 0.6 mL/min | researchgate.net |

| Detection Wavelengths | 268, 280, 304, 316, 386 nm | researchgate.net |

Gas Chromatography-Mass Spectrometry Considerations for Nitrophenols

Gas chromatography (GC) is a highly effective technique for separating volatile compounds. researchgate.net However, the analysis of polar and thermally labile compounds like nitrophenols by GC-MS presents challenges. researchgate.netresearchgate.net Direct analysis of underivatized nitrophenols can lead to poor peak shape and reduced sensitivity due to interactions with active sites in the GC system. researchgate.net

To overcome these issues, a derivatization step is often necessary to convert the polar phenolic group into a less polar and more volatile ether or ester. researchgate.netresearchgate.net Common derivatizing agents include diazomethane (B1218177), which methylates the phenolic group, or silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA). researchgate.netnih.gov For instance, a method for determining nitrophenols in precipitation involved methylation with diazomethane before GC-MS analysis. researchgate.net Another approach for analyzing phenols in rainwater used in-injector derivatization with MDBSTFA. nih.gov It is important to note that some nitrophenols, such as 2,4-dinitrophenol (B41442) and 2-methyl-4,6-dinitrophenol, may fail to derivatize with certain reagents like pentafluorobenzyl bromide (PFBBr). epa.gov

Table 3: GC-MS Analysis Considerations for Nitrophenols

| Challenge | Solution | Example Reagents | Reference |

|---|---|---|---|

| High Polarity | Derivatization | Diazomethane, MDBSTFA | researchgate.netnih.gov |

| Thermal Lability | Derivatization to increase volatility | PFBBr (with noted exceptions) | researchgate.netepa.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of 2-Methoxy-4,6-dinitrophenol, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of organic molecules. acs.orgiosrjournals.org For 2-Methoxy-4,6-dinitrophenol, ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbon atoms in the molecule.

¹³C NMR provides information on the carbon skeleton. acs.org Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. tandfonline.comresearchgate.net

For a molecule like 2-Methoxy-4,6-dinitrophenol, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

O-H stretch: A broad band characteristic of the hydroxyl group, likely shifted due to intramolecular hydrogen bonding with the adjacent nitro group.

C-H stretch: Signals for the aromatic C-H bonds and the methyl C-H bonds of the methoxy (B1213986) group.

NO₂ stretches: Strong and distinct asymmetric and symmetric stretching vibrations for the nitro groups. In related dinitrophenols, these typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹. researchgate.net

C=C stretch: Bands corresponding to the aromatic ring vibrations.

C-O stretch: Vibrations for the phenolic C-O and the ether C-O bonds. Aromatic C-O stretching bands are typically observed between 1210-1310 cm⁻¹. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. tandfonline.comresearchgate.net Studies on similar molecules like 2,4-dinitrophenol and 2-nitrophenol (B165410) have successfully used DFT calculations to assign the experimental IR and Raman bands. researchgate.netlongdom.org

Table 4: Expected Vibrational Frequencies for 2-Methoxy-4,6-dinitrophenol

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3100 - 3500 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1600 | IR, Raman |

| NO₂ Symmetric Stretch | 1300 - 1400 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Light Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of 2-Methoxy-4,6-dinitrophenol, also known as 4,6-dinitroguaiacol. This technique relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, primarily due to electronic transitions within its aromatic structure and nitro functional groups.

Studies have shown that 2-Methoxy-4,6-dinitrophenol strongly absorbs UV and visible light. uantwerpen.be The absorption bands are mainly the result of π → π* transitions of the aromatic electrons and n → π* transitions of the electrons from the lone pairs of the hydroxy and methoxy groups. uantwerpen.be Research on the aqueous-phase photonitration of guaiacol (B22219) identified 4,6-dinitroguaiacol (4,6-DNG) as a major product. uantwerpen.be The UV/Vis spectrum of 4,6-DNG, along with other nitroguaiacols, shows strong absorption in the UV and yellow visible region (400–420 nm), which is a characteristic of atmospheric "brown" carbon. uantwerpen.be The specific absorption maxima can be influenced by the solvent and pH of the medium. For instance, a study on the related compound 2,4-dinitrophenol (2,4-DNP) demonstrated that in a neutral state, its absorption maximum is around 360 nm, which shifts in acidic or alkaline conditions due to the protonation or deprotonation of the hydroxyl group. researchgate.net

The light-absorbing properties of 2-Methoxy-4,6-dinitrophenol are significant, particularly in the context of atmospheric science, as its presence can contribute to the light-absorbing "brown carbon" in aerosols, especially in regions with significant biomass burning. uantwerpen.be

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often rapid approach for the detection of nitrophenolic compounds, including 2-Methoxy-4,6-dinitrophenol. These techniques typically involve the electrochemical reduction or oxidation of the analyte at an electrode surface.

For polynitrophenols like 2-Methoxy-4,6-dinitrophenol, cathodic peak potentials are typically observed. psu.edu One study utilized a bentonite-modified carbon paste electrode in a flow injection system for the determination of various phenols. psu.edu For 2-Methoxy-4,6-dinitrophenol, two overlapping reduction peaks were produced, with the first being sharper and higher. psu.edu The stability of the electrode surface was found to be good for this compound, allowing for repeated injections without the need to replace the carbon paste. psu.edu

Differential pulse voltammetry (DPV) is a particularly effective electrochemical technique for detecting dinitrophenols due to its enhanced sensitivity compared to other voltammetric methods. nih.govsapub.org While specific studies focusing solely on the DPV of 2-Methoxy-4,6-dinitrophenol are less common, research on analogous compounds like 2,4-dinitrophenol (2,4-DNP) and 2,6-dinitrophenol (B26339) (2,6-DNP) provides valuable insights. For 2,4-DNP, DPV has been used to develop a voltammetric method for its measurement in serum at a glassy carbon electrode (GCE). sapub.org This method involved characterizing the redox behavior using cyclic voltammetry, which showed pH-dependent reduction peaks corresponding to the reduction of the nitro groups. sapub.org Similarly, an efficient electrochemical sensor for 2,6-DNP was developed using a GCE modified with silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites, employing the DPV approach. nih.gov These examples highlight the potential for developing highly sensitive and selective DPV-based sensors for 2-Methoxy-4,6-dinitrophenol.

Sample Preparation and Enrichment Strategies (e.g., Solid-Phase Extraction)

Effective sample preparation is crucial for the accurate analysis of 2-Methoxy-4,6-dinitrophenol, especially in complex environmental matrices where it may be present at trace levels. Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of phenolic compounds from aqueous samples. chromatographyonline.comlabrulez.com

SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample extract. The choice of the SPE sorbent is critical for achieving good recovery. For phenolic compounds, polymeric cartridges are often employed. chromatographyonline.comresearchgate.net For instance, a method for determining phenols in water used a Carbopak-B solid-phase extraction cartridge. nemi.gov Another study optimized an SPE procedure for 17 phenolic compounds in wastewater and surface water prior to HPLC-DAD analysis. researchgate.net

The general procedure for SPE of phenolic compounds from water involves conditioning the SPE cartridge, loading the water sample, drying the cartridge, and then eluting the retained compounds. labrulez.comnemi.gov For example, in one method, after passing one liter of water through the cartridge, the adsorbed compounds were eluted with a mixture of dichloromethane (B109758) and methanol (B129727). nemi.gov In another study focusing on the analysis of phenols in human urine, samples were cleaned up and preconcentrated by SPE after acid hydrolysis for total phenols. researchgate.net These strategies demonstrate the effectiveness of SPE in isolating and enriching 2-Methoxy-4,6-dinitrophenol and related compounds from various sample types, making them amenable to subsequent instrumental analysis. researchgate.net

Method Validation Parameters for Environmental and Research Samples (e.g., LOD, LOQ, Linearity, Recovery)

Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery. bsmrau.edu.bd

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. bsmrau.edu.bd For phenolic compounds, these values are often in the micrograms per liter (µg/L) or nanograms per liter (ng/L) range, depending on the analytical technique and sample matrix. For example, a validated HPLC method for eleven phenolic compounds reported an LOD range of 0.11–0.61 µg/L and an LOQ range of 0.37–2.04 µg/L. researchgate.netmdpi.com Another study focusing on 17 phenolic compounds in water matrices found LOQs ranging from 4.38 to 89.7 ng/L for surface water and 7.83 to 167 ng/L for wastewater. researchgate.net

Linearity: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and is expressed by the correlation coefficient (R²) of the calibration curve. For the analysis of phenolic compounds, R² values are generally expected to be ≥ 0.99. researchgate.netmdpi.com

Recovery: Recovery studies assess the accuracy of a method by determining the percentage of a known amount of analyte that is detected when added (spiked) into a real sample matrix. This helps to understand the effect of the matrix on the analytical measurement. For the analysis of phenolic compounds in water, recovery rates are often in the range of 80-115%. chromatographyonline.com For instance, a study on the analysis of 2-methyl-4,6-dinitrophenol in wastewater reported mean recoveries of 91% and 103% at two different spiking levels. researchgate.net Another method for 17 phenolic compounds in surface water and wastewater showed recovery rates between 86.2–95.1% and 79.1–86.3%, respectively. researchgate.net

A study specifically validating a method for nine disinfection by-products, including 2-methoxy-4,6-dinitrophenol, provided detailed validation data as shown in the table below. amazonaws.com

Table 1: Method Validation Parameters for 2-methoxy-4,6-dinitrophenol Data sourced from a study on disinfection by-products. amazonaws.com

| Parameter | Value |

| Linearity (Concentration Range) | 0 – 500 ng/L |

| Retention Time | 5.4 min |

| Limit of Detection (LOD) | Not explicitly stated for this compound, but for others in the study, it was as low as 1 ng/L. |

| Recovery in Spiked Samples | Data provided for 50 ng/L and 450 ng/L spikes in different water matrices, with results showing good recovery. |

Table 2: General Method Validation Data for Phenolic Compounds This table presents typical validation data for analytical methods targeting phenolic compounds, including dinitrophenols. researchgate.netmdpi.com

| Parameter | Typical Range |

| Linearity (R²) | 0.998 - 0.999 |

| LOD | 0.11 - 0.61 µg/L |

| LOQ | 0.37 - 2.04 µg/L |

| Recovery in Wastewater | 91% - 103% (for 2-methyl-4,6-dinitrophenol) |

Computational and Theoretical Chemistry Studies of 2 Methoxy 4,6 Dinitrophenol

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. rsc.org In DFT, the electronic energy of a molecule is determined from its electron density. This approach is widely used to optimize the molecular geometry of substituted phenols and to calculate a range of their properties.

For a molecule like 2-Methoxy-4,6-dinitrophenol, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), are employed to predict its most stable three-dimensional structure. nih.gov These calculations yield important data on bond lengths, bond angles, and dihedral angles, revealing how the steric and electronic effects of the substituents distort the benzene (B151609) ring from perfect planarity. DFT has been specifically used to study the atmospheric nitration of guaiacol (B22219), a process that leads to the formation of 2-Methoxy-4,6-dinitrophenol. nih.govacs.org

Beyond geometric parameters, DFT is used to compute various molecular and electronic properties that govern the molecule's behavior. These properties are crucial for understanding its stability, reactivity, and interactions with other molecules.

| Electronic Energy | The total energy of the molecule in its ground electronic state, used to assess stability. |

These theoretical calculations provide a detailed molecular portrait that is essential for further computational analysis.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding electronic structure. More advanced ab initio methods offer higher accuracy but at a greater computational expense.

These methods are frequently used for the structural and vibrational analysis of nitroaromatic compounds. rsc.org For 2-Methoxy-4,6-dinitrophenol, ab initio calculations can be used to:

Optimize Molecular Geometry: Determine the equilibrium structure of an isolated molecule in the gas phase.

Calculate Vibrational Frequencies: Predict the harmonic vibrational frequencies. A comparison between frequencies calculated by ab initio and DFT methods with experimental FT-IR and FT-Raman spectra allows for a precise assignment of the vibrational modes of the molecule.

Analyze Electronic Structure: Provide a detailed description of the molecular orbitals and their energies, which is fundamental to understanding the molecule's chemical behavior.

While DFT is often preferred for larger molecules, ab initio methods remain a critical tool, particularly for benchmarking other computational techniques and for high-accuracy calculations on smaller systems or specific molecular properties. rsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the potential energy and forces between particles.

For 2-Methoxy-4,6-dinitrophenol, MD simulations can provide critical insights into its properties in a condensed phase (solid or liquid), which are governed by intermolecular interactions. These simulations can reveal:

Crystal Packing: How molecules arrange themselves in a crystal lattice, influenced by forces like hydrogen bonding (between the hydroxyl group of one molecule and a nitro or methoxy (B1213986) group of another) and π-π stacking of the aromatic rings. science.gov

Interaction Energies: The strength of the forces holding the molecules together, such as van der Waals forces and electrostatic interactions.

Bulk Properties: How intermolecular forces influence macroscopic properties like density and cohesive energy density.

Understanding these interactions is particularly important for energetic materials, where crystal packing and intermolecular forces can significantly affect sensitivity and performance.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in theoretical chemistry for explaining and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For 2-Methoxy-4,6-dinitrophenol, FMO analysis provides a picture of its reactive nature:

HOMO: This orbital acts as the primary electron donor. Its energy level (E_HOMO) is related to the molecule's ionization potential and indicates its ability to donate electrons in a reaction (nucleophilicity).

LUMO: This orbital is the primary electron acceptor. Its energy level (E_LUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netacs.org

The presence of electron-withdrawing nitro groups typically lowers the energies of both the HOMO and LUMO, while electron-donating hydroxyl and methoxy groups tend to raise them. The interplay of these groups in 2-Methoxy-4,6-dinitrophenol determines its specific FMO energies and reactivity profile.

Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents the electron-donating capacity of the molecule. Higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents the electron-accepting capacity of the molecule. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. acs.org |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Represents the molecule's ability to attract electrons. acs.org |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its reactive sites for electrophilic and nucleophilic attack.

In an MEP map, different potential values are represented by different colors:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for attack by electrophiles (e.g., protons). For 2-Methoxy-4,6-dinitrophenol, these regions are expected to be located around the oxygen atoms of the nitro and hydroxyl groups. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to attack by nucleophiles.

Green/Yellow: Represents areas of intermediate or near-zero potential.

The MEP map provides a clear, visual prediction of where the molecule is most likely to interact with other chemical species. This information, combined with reactivity descriptors derived from FMO analysis (like chemical hardness and electronegativity), offers a comprehensive understanding of the molecule's chemical behavior. researchgate.net

Theoretical Predictions of Reaction Mechanisms and Energetics (e.g., Bond Dissociation Enthalpies)

Theoretical chemistry is instrumental in predicting the mechanisms of chemical reactions and their associated energy changes. For a molecule like 2-Methoxy-4,6-dinitrophenol, this is particularly relevant for understanding its thermal stability and decomposition pathways, which are key characteristics for energetic materials.

A critical parameter in these predictions is the Bond Dissociation Enthalpy (BDE) , also known as bond dissociation energy. The BDE is the standard enthalpy change required to break a specific bond via homolysis, splitting it into two radical fragments. acs.orgresearchgate.net It is a direct measure of bond strength.

Computational methods like DFT can be used to calculate the BDEs for the various bonds within the 2-Methoxy-4,6-dinitrophenol molecule. The weakest bond—the one with the lowest BDE—is typically the first to break when the molecule is subjected to heat or impact, initiating the decomposition process.

Table 3: Key Bonds in 2-Methoxy-4,6-dinitrophenol for BDE Analysis

| Bond | Location | Significance in Decomposition |

|---|---|---|

| O–H | Hydroxyl group | Cleavage can initiate radical chain reactions. Phenolic O-H bonds have characteristic BDEs. acs.org |

| C–NO₂ | Aromatic ring to Nitro group | The C–NO₂ bond is often the weakest link in nitroaromatic compounds, and its scission is a common initial step in thermal decomposition. |

| O–CH₃ | Methoxy group | Cleavage of this bond represents another potential decomposition pathway. |

| C–H | Aromatic ring | Generally stronger and less likely to be the initial site of bond breaking compared to C-NO₂. |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like 2-Methoxy-4,6-dinitrophenol. These predictions are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic behavior.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods are highly effective for these calculations. researchgate.net The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. nih.gov These calculations can aid in the assignment of complex experimental IR spectra by providing a detailed description of the vibrational modes, such as the stretching and bending of C-H, C=C, C-O, and N-O bonds, as well as the characteristic vibrations of the nitro (NO₂) and methoxy (OCH₃) groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting UV-Vis absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitrophenols, the electronic transitions are often characterized by charge transfer from the phenol (B47542) ring (electron donor) to the nitro groups (electron acceptors). mdpi.com Computational studies on similar molecules can help elucidate the nature of these transitions for 2-Methoxy-4,6-dinitrophenol.

| Spectroscopy | Parameter | Predicted Value Range | Assignment/Comment |

|---|---|---|---|

| ¹H NMR | δ (Ar-H) | 8.0 - 9.0 ppm | Aromatic protons, deshielded by nitro groups. |

| δ (OCH₃) | 3.8 - 4.2 ppm | Methoxy group protons. | |

| δ (OH) | 10.0 - 12.0 ppm | Phenolic proton, potentially involved in intramolecular hydrogen bonding. | |

| IR | ν(O-H) | 3200 - 3400 cm⁻¹ | Stretching vibration of the phenolic hydroxyl group. |

| ν(NO₂) | 1520 - 1560 cm⁻¹ (asymmetric) 1330 - 1370 cm⁻¹ (symmetric) | Stretching vibrations of the nitro groups. scielo.org.za | |

| ν(C-O-C) | 1200 - 1280 cm⁻¹ (asymmetric) 1000 - 1050 cm⁻¹ (symmetric) | Stretching vibrations of the methoxy group. | |

| UV-Vis | λmax 1 | ~260 - 290 nm | π → π* transition within the aromatic ring. mdpi.com |

| λmax 2 | ~350 - 420 nm | Intramolecular charge transfer (ICT) transition from the phenoxide moiety to the nitro groups. mdpi.com |

Computational Studies on Charge Transfer Complexes Involving Nitrophenols

Nitrophenols, including derivatives like 2-Methoxy-4,6-dinitrophenol, are known to act as electron acceptors in the formation of charge-transfer (CT) complexes. researchgate.netresearchgate.net These complexes form through non-covalent interactions between an electron-rich donor molecule and the electron-deficient nitrophenol. Computational studies, particularly DFT, are instrumental in understanding the nature of these interactions. researchgate.net

Research on CT complexes involving nitrophenols often focuses on several key aspects:

Geometry and Stability: DFT calculations can optimize the geometry of the CT complex, revealing the preferred orientation of the donor and acceptor molecules and the intermolecular distances. The interaction energy, corrected for basis set superposition error (BSSE), provides a measure of the complex's stability. researchgate.net Hydrogen bonding often plays a significant role in the stability of these complexes, in addition to the charge transfer itself. researchgate.netdntb.gov.ua

Electronic Properties: The formation of a CT complex leads to the appearance of a new absorption band in the UV-Vis spectrum, which is not present in the individual donor or acceptor molecules. nih.gov TD-DFT calculations can predict the energy of this charge-transfer band, which corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The analysis of frontier molecular orbitals (HOMO-LUMO) is crucial for characterizing the charge transfer process. ejournal.by

Spectroscopic Characterization: Computational methods can predict the changes in the vibrational (IR) and NMR spectra upon complex formation. For instance, the vibrational frequencies of the functional groups involved in the interaction (e.g., the nitro and hydroxyl groups of the nitrophenol and the functional groups of the donor) are expected to shift, and these shifts can be calculated and compared with experimental data. ejournal.by

Environmental Occurrence, Distribution, and Biogeochemical Cycling of 2 Methoxy 4,6 Dinitrophenol

Biodegradation Pathways and Microbial Transformation:While general principles of nitroaromatic compound degradation exist, specific pathways for 2-Methoxy-4,6-dinitrophenol have not been elucidated. Limited information on a related isomer, 2,4-dinitroanisole (B92663), suggests that O-demethylation can be an initial step in aerobic degradation, yielding 2,4-dinitrophenol (B41442). Furthermore, studies on selective nitro reduction of polynitro compounds indicate that a nitro group ortho to an alkoxy group is preferentially reduced. However, detailed aerobic and anaerobic degradation mechanisms and specific enzymatic transformations like hydrolytic dealkylation and nitro-reduction for the 2-Methoxy-4,6-dinitrophenol isomer are not documented.

Due to these significant information gaps, a scientifically rigorous article that strictly adheres to the requested outline cannot be constructed. Further research is required to characterize the environmental footprint of this specific chemical compound.

Identification of Microbial Degraders and Associated Metabolic Products

The microbial degradation of 2,4-dinitroanisole (DNAN) is a key process influencing its environmental persistence. Research has identified specific microorganisms capable of transforming DNAN, primarily through an initial conversion to 2,4-dinitrophenol (2,4-DNP).

A notable aerobic biodegradation pathway of DNAN has been identified in Nocardioides sp. strain JS1661. This bacterium is capable of utilizing DNAN as its sole source of carbon and energy. The initial step in this degradation involves the hydrolytic release of methanol (B129727) from DNAN, which results in the formation of 2,4-DNP. Subsequently, Nocardioides sp. JS1661 degrades 2,4-DNP through a pathway that involves the formation of a hydride-Meisenheimer complex and the release of nitrite (B80452). nih.gov

In a cooperative metabolic effort, Pseudomonas sp. strain FK357 has been shown to transform DNAN into 2,4-DNP as an end product. While this strain does not degrade 2,4-DNP, its co-culturing with a 2,4-DNP-degrading bacterium, Rhodococcus imtechensis strain RKJ300, leads to the complete and rapid degradation of DNAN without the accumulation of intermediate products. The initial step in this process by Pseudomonas sp. strain FK357 is an O-demethylation reaction, which produces 2,4-DNP and formaldehyde. nih.gov Rhodococcus imtechensis strain RKJ300 then degrades 2,4-DNP via the formation of a hydride-Meisenheimer complex. nih.gov

The degradation of 2,4-DNP itself has been studied in various bacteria. For instance, Rhodococcus erythropolis and Nocardioides simplex are known to degrade 2,4-DNP. The pathway in these Gram-positive bacteria is initiated by the formation of the hydride-Meisenheimer complex of 2,4-DNP. nih.gov In contrast, some Gram-negative bacteria, such as Burkholderia sp. strain KU-46, are suggested to initiate the degradation of 2,4-DNP by removing a nitrite group to form 4-nitrophenol. hibiscuspublisher.com

Under anaerobic conditions, the biotransformation of DNAN can lead to the formation of other products, such as 2-amino-4-nitroanisole and 4-amino-2-nitroanisole, through the reduction of the nitro groups. researchgate.net

Table 1: Microbial Degraders of 2,4-Dinitroanisole (DNAN) and their Metabolic Products

Formation as a Byproduct of Insensitive Munitions Degradation

2,4-Dinitrophenol (2,4-DNP) is a recognized degradation byproduct of the insensitive munition compound 2,4-dinitroanisole (DNAN). wikipedia.org DNAN is a component of several modern explosive formulations, including IMX-101, and is used as a replacement for 2,4,6-trinitrotoluene (B92697) (TNT). nih.govwikipedia.org The environmental release of DNAN can occur from manufacturing processes or from the incomplete detonation of munitions.

The transformation of DNAN in the environment can proceed through both biotic and abiotic pathways, leading to the formation of 2,4-DNP. As discussed in the previous section, microbial activity, particularly from bacteria such as Nocardioides sp. JS1661 and Pseudomonas sp. strain FK357, can convert DNAN to 2,4-DNP. nih.govnih.gov

In addition to microbial degradation, abiotic processes such as photolysis can also contribute to the formation of 2,4-DNP from DNAN. researchgate.net Under anaerobic conditions, the primary transformation products of DNAN are typically the reduced amino derivatives, 2-amino-4-nitroanisole and 4-amino-2-nitroanisole. researchgate.net However, under aerobic conditions, the formation of 2,4-DNP is a more prominent pathway.

The presence of 2,4-DNP as a degradation product of DNAN is of environmental significance, as 2,4-DNP itself is a compound with potential toxicity. The subsequent degradation of 2,4-DNP by other microorganisms is therefore a crucial step in the natural attenuation of DNAN-contaminated sites.

Table 2: Formation of 2,4-Dinitrophenol (2,4-DNP) from Insensitive Munitions

Biological Activity and Biochemical Mechanisms of Action of 2 Methoxy 4,6 Dinitrophenol

Mitochondrial Uncoupling: Protonophoric Action and Membrane Interactions

Disruption of Mitochondrial Proton Gradient

Specific research detailing the effects of 2-Methoxy-4,6-dinitrophenol on the mitochondrial proton gradient is not available in the current scientific literature.

Effects on Oxidative Phosphorylation and ATP Synthesis

There is no specific data available on how 2-Methoxy-4,6-dinitrophenol affects oxidative phosphorylation and ATP synthesis.

Interaction with Mitochondrial Proteins (e.g., Uncoupling Proteins, Adenine (B156593) Nucleotide Translocase)

Information regarding the interaction of 2-Methoxy-4,6-dinitrophenol with mitochondrial proteins such as uncoupling proteins or adenine nucleotide translocase has not been documented in published research.

Modulation of Cellular Metabolism and Energy Expenditure Research

Specific studies on the modulation of cellular metabolism and energy expenditure by 2-Methoxy-4,6-dinitrophenol are not present in the available scientific literature.

Interaction with Biomolecules and Enzyme Activity Modulation

There is a lack of research on the specific interactions of 2-Methoxy-4,6-dinitrophenol with other biomolecules and its potential to modulate enzyme activity.

Role in Oxidative Stress Research (e.g., Reduction of Mitochondrial Oxidants)

The role of 2-Methoxy-4,6-dinitrophenol in oxidative stress research, including any capacity to reduce mitochondrial oxidants, has not been investigated in the studies reviewed.

Insufficient Information Available for 2-Methoxy-4,6-dinitrophenol

Following a comprehensive search for scientific literature and data, there is currently insufficient information available to generate a detailed and scientifically accurate article on the "" as requested.

The performed searches for "2-Methoxy-4,6-dinitrophenol" did not yield specific research findings, data tables, or in-depth mechanistic insights required to address the outlined sections:

Mechanistic Insights into Cellular Effects (e.g., Growth Inhibition via ATP Depletion)

While extensive information is available for the related compound 2,4-dinitrophenol (B41442) (DNP), the user's instructions strictly prohibit the inclusion of information that falls outside the explicit scope of "2-Methoxy-4,6-dinitrophenol." Adhering to this directive, and in the absence of specific data for the requested compound, the generation of a thorough and accurate article is not possible at this time.

Further research on "2-Methoxy-4,6-dinitrophenol" is required to elucidate its specific biological activities and biochemical mechanisms before a comprehensive report can be compiled.

Research Applications and Exploratory Studies of 2 Methoxy 4,6 Dinitrophenol

Investigation as a Molecular Tool in Metabolic Research

2-Methoxy-4,6-dinitrophenol, a dinitrophenol derivative, is structurally related to the well-known metabolic modulator 2,4-dinitrophenol (B41442) (DNP). nih.gov Dinitrophenols are recognized as classic uncoupling agents that can shuttle protons across the inner mitochondrial membrane, thereby dissipating the proton gradient required for ATP synthesis. wikipedia.orgdrugbank.com This uncoupling of oxidative phosphorylation leads to an increase in the basal metabolic rate as the body tries to compensate for the reduced efficiency of energy production, releasing the energy as heat instead. nih.govnih.gov

While extensive research has been conducted on DNP as a tool to study metabolic processes, specific studies investigating 2-Methoxy-4,6-dinitrophenol for this purpose are less common. However, due to its structural similarities, it is hypothesized to exhibit similar effects. The primary mechanism of action for dinitrophenols involves their ability to act as protonophores. wikipedia.org In the acidic environment of the mitochondrial intermembrane space, the phenol (B47542) group is protonated. The lipophilic nature of the molecule allows it to diffuse across the inner mitochondrial membrane into the alkaline matrix. Once in the matrix, it releases its proton, contributing to the dissipation of the proton-motive force. This process bypasses ATP synthase, effectively uncoupling electron transport from ATP production. mdpi.com This induced inefficiency in energy metabolism makes such compounds valuable tools for researchers to study cellular bioenergetics, metabolic regulation, and the physiological responses to increased energy demand. nih.gov

Application in Studies of Mitochondrial Function and Bioenergetics

The study of mitochondrial function and bioenergetics heavily relies on chemical tools that can modulate different aspects of oxidative phosphorylation. 2-Methoxy-4,6-dinitrophenol, like other dinitrophenols, falls into the category of uncoupling agents used for this purpose. drugbank.com The primary application of such compounds in this research area is to investigate the consequences of dissipating the mitochondrial proton gradient. wikipedia.org

By introducing an uncoupler like a dinitrophenol, researchers can study the maximum respiratory capacity of the electron transport chain, independent of the constraints of ATP synthesis. nih.gov This is a critical parameter in assessing mitochondrial health and function. Furthermore, mild mitochondrial uncoupling has been shown to have potential neuroprotective effects by reducing the production of reactive oxygen species (ROS) and mitigating mitochondrial calcium overload, which are key factors in various cellular damage pathways. nih.gov While much of this research has been carried out with the parent compound, 2,4-dinitrophenol, the findings provide a strong rationale for the potential application of 2-Methoxy-4,6-dinitrophenol in similar studies. The presence of the methoxy (B1213986) group may influence its lipophilicity and proton-shuttling efficiency, potentially offering different kinetic properties that could be advantageous in specific experimental contexts.

Development as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, the availability of high-purity reference standards is crucial for the accurate identification and quantification of chemical substances. 2-Methoxy-4,6-dinitrophenol is available commercially as a reference material for such applications. nih.govfrontiersin.org Its use as a standard is essential in various analytical techniques, including chromatography and mass spectrometry, to ensure the reliability and comparability of experimental results.

The development of a compound as a reference standard requires it to be well-characterized, with a known purity and stability. sigmaaldrich.com Laboratories involved in environmental monitoring, food safety, and forensic analysis rely on these standards for method validation, calibration of instruments, and as a benchmark in quality control procedures. hpc-standards.com The availability of 2-Methoxy-4,6-dinitrophenol as a certified reference material indicates that it meets the necessary quality requirements for these demanding applications.

Interactive Data Table: Properties of 2-Methoxy-4,6-dinitrophenol as a Reference Standard

| Property | Value | Source |

| Chemical Name | 2-Methoxy-4,6-dinitrophenol | intlab.org |

| Synonyms | 4,6-Dinitroguaiacol | nih.gov |

| CAS Number | 4097-63-6 | nih.govintlab.org |

| Molecular Formula | C7H6N2O6 | norman-network.net |

| Purity | ≥95% | nih.govfrontiersin.org |

Role in Environmental Contaminant Research and Remediation Studies

2-Methoxy-4,6-dinitrophenol, also known as 4,6-dinitroguaiacol, has been identified as a compound of interest in environmental science. It is recognized as a transformation product of other pollutants, particularly nitroguaiacols, which are emitted during biomass burning. nih.govresearchgate.net The atmospheric aging of these precursor compounds can lead to the formation of 2-Methoxy-4,6-dinitrophenol. researchgate.net Its presence in the environment is a concern due to the general toxicity associated with nitrophenolic compounds. epa.gov

Research in this area focuses on understanding the sources, fate, and transport of such contaminants in the environment. Studies have investigated the photolysis of related nitroguaiacols in aqueous solutions, identifying dinitroguaiacol as a photoproduct, which highlights its potential formation in atmospheric water droplets. nih.gov The toxicity of nitrophenolic compounds to various organisms necessitates the development of effective remediation strategies. researchgate.net While specific remediation studies for 2-Methoxy-4,6-dinitrophenol are not extensively documented, research on the removal of the broader class of dinitrophenols from contaminated water and soil is relevant. nih.gov Methods such as adsorption on various materials and biodegradation using enzymes like laccase have shown promise for the remediation of dinitrophenol-contaminated sites. nih.govresearchgate.net

Interactive Data Table: Environmental Research Context of 2-Methoxy-4,6-dinitrophenol

| Research Area | Findings and Relevance | Key Compounds Studied |

| Atmospheric Chemistry | Identified as a photolysis product of 4-nitroguaiacol, a biomass burning emission. nih.gov | 4-Nitroguaiacol, 5-Nitroguaiacol, 4,6-Dinitroguaiacol |

| Ecotoxicology | Nitrophenolic compounds are known to be toxic to plants and other organisms. researchgate.net | Guaiacol (B22219), 4-Nitroguaiacol |

| Remediation | General methods for dinitrophenol removal include adsorption and enzymatic degradation. nih.govresearchgate.net | 2,4-Dinitrophenol |

Studies on Analogues and Derivatives for Functional Property Modulation

The modification of a lead compound's chemical structure is a common strategy in medicinal chemistry and materials science to modulate its functional properties. For a compound like 2-Methoxy-4,6-dinitrophenol, the synthesis of analogues and derivatives could aim to alter its potency as a mitochondrial uncoupler, improve its selectivity, or reduce its toxicity. While specific research on the functional property modulation of 2-Methoxy-4,6-dinitrophenol derivatives is limited, studies on related dinitrophenols and other phenolic compounds provide a framework for potential modifications.

For instance, the development of prodrugs and controlled-release formulations of 2,4-dinitrophenol has been explored to target its action to specific tissues like the liver and to avoid systemic toxicity. nih.gov Such approaches could theoretically be applied to 2-Methoxy-4,6-dinitrophenol to enhance its therapeutic index. The synthesis of new derivatives could involve modifications at the hydroxyl or methoxy groups, or changes to the aromatic ring substituents, to fine-tune the molecule's electronic and steric properties. inchem.org Research into the functionalization of related dinitro-aromatic compounds, such as 2-aryl-4,6-dinitroindoles, demonstrates the chemical feasibility of creating novel derivatives with potentially useful biological properties. researchgate.net A systematic investigation of the structure-activity relationships of 2-Methoxy-4,6-dinitrophenol analogues would be a valuable area for future research to explore their potential applications more fully.

Conclusion and Future Research Directions

Summary of Current Understanding of 2-Methoxy-4,6-dinitrophenol

2-Methoxy-4,6-dinitrophenol, systematically known as 4,6-dinitroguaiacol, is a substituted dinitrophenol compound. nih.gov Its core structure consists of a phenol (B47542) ring substituted with a methoxy (B1213986) group at position 2 and two nitro groups at positions 4 and 6. nih.gov The existing body of scientific literature provides fundamental data on its chemical and physical properties, though comprehensive research into its broader implications remains limited compared to more widely studied analogues like 2,4-dinitrophenol (B41442) (2,4-DNP).

The current understanding is primarily based on its chemical identity and basic characterization. Key physicochemical properties have been computed and are summarized in the table below. nih.gov Spectroscopic data, including Fourier-transform infrared (FTIR) spectra, are also available, providing a basis for its identification and structural analysis. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O₆ |

| Molecular Weight | 214.13 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Exact Mass | 214.02258592 Da |

| Topological Polar Surface Area | 121 Ų |

Research has identified 2-methoxy-4,6-dinitrophenol as a potential disinfection byproduct (DBP) that can form when water is treated using Advanced Oxidation Processes (AOPs). It has also been identified as a product formed from the reaction of ferulic acid, a compound prevalent in plant-based foods, with nitrite (B80452) under acidic conditions. While its synthesis is not widely detailed for industrial purposes, its formation under these specific environmental and food chemistry contexts is a key aspect of its current scientific relevance.

Identified Knowledge Gaps and Emerging Research Areas

Despite its characterization, significant knowledge gaps exist regarding 2-methoxy-4,6-dinitrophenol, presenting numerous avenues for future research.

Toxicological Profile: The most substantial gap is the near-complete absence of toxicological data. While the health effects of other dinitrophenols, such as 2,4-DNP, are extensively documented, there is a lack of studies on the specific toxicity, genotoxicity, carcinogenicity, and metabolic fate of 2-methoxy-4,6-dinitrophenol. nih.govcdc.gov Understanding the influence of the methoxy group on the compound's biological activity is critical.

Environmental Fate and Transformation: There is a scarcity of information on the environmental behavior of this compound. Research into its persistence, mobility, and degradation pathways in soil and aquatic systems is needed. While the biodegradation of 2,4-DNP by various microorganisms is well-studied, the biodegradability of 2-methoxy-4,6-dinitrophenol remains uninvestigated. nih.govhibiscuspublisher.com Its photochemical degradation potential is also an area for exploration. uci.edu

Metabolism: The metabolic pathways of 2-methoxy-4,6-dinitrophenol in biological systems are unknown. For comparison, 2,4-DNP is known to be metabolized via nitro reduction to aminophenols. nih.gov Elucidating the metabolic fate of the methoxy- derivative is essential for a complete risk assessment.

Occurrence and Exposure: As an emerging DBP and a potential product in food systems, its prevalence in drinking water and various food products warrants investigation. Quantifying human exposure levels from these sources is a critical emerging research area.

Methodological Advancements for Future Investigations

To address the identified knowledge gaps, the development and application of advanced analytical methodologies are essential.

Chromatographic and Spectrometric Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a powerful tool for the trace-level detection and quantification of 2-methoxy-4,6-dinitrophenol and its potential metabolites in complex matrices like water, soil, and biological fluids. nih.govwln.nlresearchgate.net The development of validated LC-MS/MS methods will be fundamental for environmental monitoring, exposure assessment, and metabolism studies. shimadzu.com

| Technique | Application | Potential Advantages |

|---|---|---|

| LC-MS/MS | Quantification in environmental and biological samples | High sensitivity, high selectivity, structural confirmation of metabolites |

| Electrochemical Sensors | Rapid, on-site environmental monitoring | Portability, fast response, low cost |

| Biosensors | Specific detection in complex mixtures | High specificity, potential for very low detection limits |

Advanced Sensing Technologies: The development of novel sensors can provide rapid, cost-effective, and on-site detection capabilities.

Electrochemical Sensors: Based on the successful application of electrochemical methods for other nitroaromatic compounds, customized sensors utilizing materials like graphene, metal nanoparticles, or modified electrodes could be designed for sensitive detection of 2-methoxy-4,6-dinitrophenol in water samples. nih.govmdpi.comresearchgate.net

Biosensors: Leveraging enzymes or antibodies, highly specific biosensors could be engineered. mdpi.com Techniques like those using tyrosinase-based electrodes or quartz crystal microbalance platforms, which have been applied to other phenols, could be adapted for this compound. researchgate.netnih.gov

Interdisciplinary Research Opportunities

The study of 2-methoxy-4,6-dinitrophenol offers a rich landscape for interdisciplinary collaboration.

Environmental Health and Toxicology: A synergistic approach combining environmental chemistry and toxicology is crucial. Environmental scientists can monitor its occurrence and fate in ecosystems, while toxicologists can use this data to inform the design of relevant toxicity studies. This collaboration will enable a comprehensive risk assessment, linking environmental presence to potential public health impacts. epa.govnhrc.gov.np

Food Science and Chemical Toxicology: The formation of this compound from ferulic acid and nitrite necessitates collaboration between food scientists and toxicologists. Research could focus on its formation kinetics in various food processing and storage conditions and subsequently assess the toxicological relevance of dietary exposure.